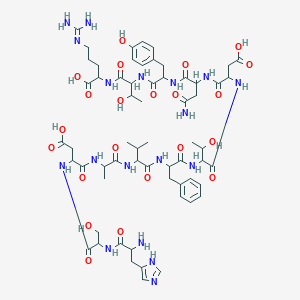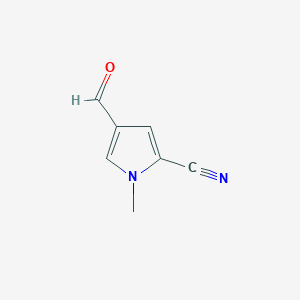
1-(2-Methylpyridin-4-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methylpyridin-4-YL)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by other names such as “1-(2-Methylpyridin-4-yl)ethylamine” and “1-(2-METHYLPYRIDIN-4-YL)ETHAN-1-AMINE” among others .
Molecular Structure Analysis
The InChI code for “1-(2-Methylpyridin-4-YL)ethanamine” isInChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 . The Canonical SMILES is CC1=NC=CC(=C1)C(C)N . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Methylpyridin-4-YL)ethanamine” is 136.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.9 Ų .Aplicaciones Científicas De Investigación
Synthesis of Olivacine Derivatives
The compound is used in the synthesis of olivacine derivatives . Starting from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine and 2-methylisonicotinic acid, a new compound, 9-hydroxy-5,6-dimethyl-1-(2-methylpyridin-4-yl)-6H-pyrido[4,3-b]carbazole, was obtained .
Cytostatic Activity
The synthesized olivacine derivative showed significant cytostatic activity for cultured L1210 cells . This suggests that the compound could have potential applications in cancer research and treatment.
Microbial Growth Inhibition
The compound did not inhibit the growth of the E. coli O56 strain . This indicates that it might be safe for use in biological systems without causing harm to beneficial bacteria.
Schiff Base Formation
The compound can be used in the formation of Schiff bases . Schiff bases are often used as ligands in coordination chemistry and have applications in catalysis, molecular sensing, and materials science.
Biological Properties
The compound has been studied for its biological properties . While the specifics of these properties are not detailed in the available literature, this suggests potential applications in pharmacology and drug development.
Chemical Synthesis
The compound is used in chemical synthesis . Its linear formula is C8H12N2 , and it’s used in the production of other complex compounds.
Propiedades
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYOUZSNROLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114919-76-5 |
Source


|
| Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)




